Product packaging for Bis-(N-tert-butyl-3-propanamide) disulfane(Cat. No.:CAS No. 33311-96-5)

Bis-(N-tert-butyl-3-propanamide) disulfane

Cat. No.: B3126310
CAS No.: 33311-96-5
M. Wt: 320.5 g/mol
InChI Key: FGHXJLYDXDNXDW-UHFFFAOYSA-N
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Description

Bis-(N-tert-butyl-3-propanamide) disulfane (CAS 33311-96-5) is a high-purity chemical compound with the molecular formula C14H28N2O2S2 and a molecular weight of 320.51 g/mol. This pharmaceutical intermediate is supplied with a minimum purity of 95% and is offered in research quantities of 100 mg, 250 mg, and 1 g. The compound features a disulfane bridge (-S-S-) connecting two N-tert-butyl-3-propanamide moieties, a structural characteristic that may contribute to its mechanism of action in biological systems. As a specialist intermediate, it is primarily utilized in medicinal chemistry research and drug discovery programs, particularly in the development of novel therapeutic agents. Researchers employ this compound in synthetic pathways where the disulfide bond and tert-butyl-propanamide functional groups provide specific reactivity and properties for target molecule synthesis. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated environment. Researchers can access additional technical data, including spectral information and handling guidelines, upon request.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28N2O2S2 B3126310 Bis-(N-tert-butyl-3-propanamide) disulfane CAS No. 33311-96-5

Properties

IUPAC Name

N-tert-butyl-3-[[3-(tert-butylamino)-3-oxopropyl]disulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2S2/c1-13(2,3)15-11(17)7-9-19-20-10-8-12(18)16-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHXJLYDXDNXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCSSCCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis N Tert Butyl 3 Propanamide Disulfane

Strategies for Disulfane (B1208498) Bond Formation in Amide Systems

The creation of a disulfane (S-S) bond is a cornerstone of organic sulfur chemistry. In the context of molecules containing amide functionalities, such as the precursor to the title compound, the challenge lies in achieving selective S-S bond formation without affecting the amide group. Various strategies have been developed to address this, ranging from classical oxidation to modern catalytic methods.

The most direct and common method for synthesizing symmetrical disulfanes is the oxidative coupling of two thiol (mercaptan) molecules. For Bis-(N-tert-butyl-3-propanamide) disulfane, this would involve the oxidation of its precursor, N-tert-butyl-3-mercaptopropanamide. This process involves the removal of a hydrogen atom from each of the two thiol groups, which then join to form the disulfane bridge. A wide array of oxidizing agents can accomplish this transformation under mild conditions, which is crucial to preserve the integrity of the amide functional group. researchgate.net

Research has demonstrated the efficacy of various oxidants for this type of transformation. While specific studies on N-tert-butyl-3-mercaptopropanamide are not extensively detailed, the general principles are well-established for a broad range of thiols.

Table 1: Selected Oxidizing Agents for Thiol-to-Disulfane Coupling

Oxidizing Agent/System Conditions Characteristics
N-tert-butyl-N-chlorocyanamide Presence of sodium bromide Rapid reaction, excellent yields under mild conditions. researchgate.net
Tetrabutylammonium iodide (TBAI) / TBHP Water solvent, 100 °C Green and efficient metal-free catalytic system. nih.gov
Oxygen / Catalysts Various metal or photochemical catalysts An environmentally friendly approach using O2 as the terminal oxidant. beilstein-journals.org
Iodine (I2) Mild conditions A classic and effective reagent for thiol oxidation.

| Hydrogen Peroxide (H2O2) | Often requires a catalyst | A common and relatively clean oxidant. |

The choice of oxidant depends on factors such as substrate tolerance, desired reaction rate, and environmental considerations. For a substrate like N-tert-butyl-3-mercaptopropanamide, a mild and selective reagent is paramount.

While oxidative coupling of thiols is predominant, disulfane bonds can also be formed through reductive methods, typically starting from more oxidized sulfur species like sulfonyl chlorides. These methods are particularly useful for synthesizing unsymmetrical disulfanes but can be adapted for symmetrical cases. A notable example involves the reductive coupling of arylsulfonyl chlorides to yield diaryl disulfides. acs.org This transformation can be achieved using reagents like tri-n-propylamine and trichlorosilane. acs.org While less direct for the synthesis of the title compound from its thiol precursor, this strategy highlights the versatility of sulfur chemistry in forming S-S bonds from various oxidation states.

Transition metal catalysis offers powerful and selective methods for constructing S-S bonds, especially in complex molecular settings where functional group tolerance is critical. rsc.org These catalytic systems can facilitate the synthesis of both symmetrical and, more notably, unsymmetrical disulfanes under mild conditions. rsc.org Various metals, including copper, nickel, and chromium, have been employed. rsc.orgrsc.org

For instance, copper-catalyzed systems are effective in coupling diaryl disulfides with alkyl amines to afford sulfenamides, demonstrating copper's role in activating the S-S bond. organic-chemistry.org Nickel-catalyzed reductive cross-coupling reactions have been developed to synthesize unsymmetrical disulfides from substrates like oxalate (B1200264) esters and tetrasulfides, or disulfides and unactivated alkyl halides. rsc.org These methods are valued for their broad substrate scope and compatibility with functional groups, including amides. rsc.org

Table 2: Examples of Transition-Metal Catalyzed Disulfane Synthesis

Metal Catalyst Reaction Type Substrates Key Features
Chromium (Cr) Reductive cross-coupling Alkyl electrophiles and trisulfide oxides Ligand-free, tolerates various functional groups including amides. rsc.org
Nickel (Ni) Reductive cross-coupling Oxalate esters and tetrasulfides Operationally simple, mild conditions, broad scope. rsc.org

| Copper (Cu) | Oxidative coupling | Aryl boronic acids, β-keto esters, thiols | Inexpensive catalyst, simple and practical conditions. researchgate.net |

These catalytic approaches provide efficient routes for creating disulfane bonds and are suitable for the late-stage functionalization of complex molecules containing amide moieties. rsc.org

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis, including the formation of disulfane bonds. rsc.org These methods often proceed via radical mechanisms under exceptionally mild conditions at room temperature. rsc.org Photocatalytic strategies can achieve the direct conversion of carboxylic acids into disulfides through an oxidative decarboxylation reaction. researchgate.net This process involves the generation of an alkyl radical that reacts with a sulfur source. researchgate.net

Furthermore, photocatalysis can enable γ-C(sp³)–H disulfidation of amides, showcasing a sophisticated method to install a disulfide group onto an existing amide-containing molecule through a radical relay sequence. rsc.orgresearchgate.net This highlights the potential of photocatalysis to forge the S-S bond in systems structurally related to this compound.

Base-mediated reactions provide an alternative pathway for the synthesis of disulfanes, often under mild, metal-free conditions. A notable strategy involves the one-pot synthesis of cyanamides and disulfanes from aryl thioureas and halides through a base-mediated reaction. nih.gov In this process, a mercaptan intermediate is generated, which then undergoes oxidative coupling to form the disulfane. This method is characterized by its high atom- and step-economy, excellent functional group compatibility, and mild reaction conditions, making it an attractive approach for synthesizing functional disulfanes. nih.gov

Methodologies for Amide Bond Construction within Disulfane Scaffolds

An alternative synthetic route involves forming the two amide bonds on a molecule that already contains the disulfane linkage, such as 3,3'-dithiodipropionic acid. This approach is a cornerstone of peptide synthesis and organic chemistry at large. luxembourg-bio.com The primary challenge is to activate the carboxylic acid group for reaction with an amine (tert-butylamine in this case) without cleaving the relatively labile disulfane bond.

The classical approach involves the use of coupling reagents. luxembourg-bio.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org

Table 3: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Example(s) Mechanism of Action Considerations for Disulfane Substrates
Carbodiimides DCC, EDC Forms an O-acylisourea intermediate that reacts with the amine. luxembourg-bio.com Generally mild, but side reactions can occur. Conditions must be controlled to avoid disulfane reduction.
Phosphonium (B103445) Salts BOP, PyBOP Forms an activated phosphonium ester. Highly efficient but can be expensive. Mild conditions are favorable for S-S bond stability.
Uronium/Aminium Salts HBTU, HATU Forms an activated ester (e.g., OBt or OAt active esters). luxembourg-bio.com Very effective with low rates of side reactions; widely used in peptide synthesis. researchgate.net

| Other | Carbon disulfide | Can mediate direct amide formation in a continuous-flow system. rsc.orgsci-hub.se | A novel, atom-economic approach using an inexpensive reagent. sci-hub.se |

In addition to coupling reagents, direct catalytic amide bond formation is a growing field of interest as it avoids the production of stoichiometric waste. researchgate.net Furthermore, novel methods such as the ASHA ligation, which involves the reaction of acylsilanes with hydroxylamines, offer efficient amide bond formation under mild aqueous conditions, potentially compatible with disulfane-containing molecules. sciencedaily.com The key to any of these methods is the selection of reaction conditions (temperature, pH, solvent) that are mild enough to preserve the S-S linkage while effectively promoting amide bond formation.

Carbodiimide-Mediated Coupling Reactions (e.g., using DCC, EDC, HATU)

Carbodiimide-mediated coupling is a cornerstone of amide bond formation, prized for its mild conditions and broad applicability. catalyticamidation.infomasterorganicchemistry.com These reagents activate the carboxyl groups of 3,3'-dithiodipropionic acid, making them susceptible to nucleophilic attack by tert-butylamine (B42293). chemistrysteps.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate is then attacked by the amine to form the amide bond, releasing a urea (B33335) byproduct. chemistrysteps.com

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful and cost-effective coupling reagent. researchgate.net However, its primary drawback is the formation of dicyclohexylurea (DCU), a byproduct that is largely insoluble in most common organic solvents, which can complicate product purification, although it can also be easily removed by filtration in many cases. researchgate.netpeptide.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC, often used as its hydrochloride salt, is a water-soluble carbodiimide. creative-proteomics.cominterchim.fr This property is highly advantageous as the resulting urea byproduct is also water-soluble, allowing for easy removal through an aqueous workup. researchgate.netinterchim.fr This makes EDC a preferred reagent for syntheses where easy purification is a priority. creative-proteomics.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a uronium salt-based coupling reagent that offers high efficiency and rapid reaction times, often with reduced side reactions compared to traditional carbodiimides. peptide.comucl.ac.uk It is particularly effective for sterically hindered amines or less reactive carboxylic acids. While highly effective, HATU is more expensive than DCC and EDC. researchgate.net

To minimize potential side reactions, such as racemization in chiral substrates (though not applicable here), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in carbodiimide-mediated reactions. researchgate.netpeptide.com

Table 1: Comparison of Common Carbodiimide Coupling Reagents
ReagentKey AdvantageKey DisadvantageByproduct Solubility
DCCCost-effective, highly reactiveInsoluble byproduct can complicate purificationInsoluble in most organic solvents
EDCWater-soluble byproduct allows for easy aqueous workupMore expensive than DCC, moisture sensitiveWater-soluble
HATUHigh efficiency, fast reaction rates, low side reactionsHigh cost, generates stoichiometric wasteSoluble in common organic solvents

Acyl Halide and Anhydride (B1165640) Routes for Propanamide Formation

Activating the carboxylic acid by converting it into a more reactive acyl halide or anhydride is a classic and robust strategy for amide synthesis. masterorganicchemistry.comkhanacademy.org This approach typically involves a two-step process: activation followed by reaction with the amine.

Acyl Halide Route: The synthesis can begin with 3,3'-dithiodipropionic acid, which can be converted to the corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. catalyticamidation.info The resulting acyl chloride is highly electrophilic and reacts readily with tert-butylamine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. A significant consideration for this route, if starting from 3-mercaptopropanoic acid, is the need to protect the thiol group, as it would otherwise react with the chlorinating agent. organic-chemistry.org

Anhydride Route: An alternative is the formation of a mixed anhydride. In this method, the carboxylic acid reacts with a chloroformate (e.g., isobutyl chloroformate) or another acyl chloride (e.g., pivaloyl chloride) in the presence of a base to form an unsymmetrical anhydride. This anhydride then selectively reacts with tert-butylamine at the more electrophilic carbonyl center derived from the propanoic acid moiety to yield the desired amide. This method is often very clean and proceeds under mild conditions.

Direct Amidation Protocols Utilizing Catalytic Systems

In response to the poor atom economy of traditional methods that use stoichiometric activating agents, direct amidation protocols that utilize catalysts have gained significant attention. catalyticamidation.infoucl.ac.uk These methods facilitate the condensation of a carboxylic acid and an amine with the removal of only water as a byproduct. nih.gov

Boron-based catalysts, such as boric acid and arylboronic acids, have proven effective for this transformation. sci-hub.sesigmaaldrich.com The reaction typically requires elevated temperatures and a means of removing water, such as a Dean-Stark apparatus, to drive the equilibrium towards product formation. nih.govmdpi.com For the synthesis of this compound, 3,3'-dithiodipropionic acid and tert-butylamine could be heated in a suitable solvent like toluene (B28343) or tert-butyl acetate (B1210297) with a catalytic amount of a boronic acid derivative. nih.govresearchgate.net While these methods are "greener," they may require higher temperatures and longer reaction times, and catalyst compatibility with the disulfide bond must be considered. sigmaaldrich.com

Synthetic Route Design and Optimization

Convergent versus Linear Synthetic Strategies for the Target Compound

Linear Synthesis: In a linear sequence, the molecule is assembled in a step-by-step fashion. chemistnotes.compediaa.com For the target compound, a linear approach would involve first synthesizing an intermediate and then carrying it through subsequent transformations. For example:

Route A: 3,3'-dithiodipropionic acid is reacted with two equivalents of tert-butylamine to form the final product directly.

Route B: 3-mercaptopropanoic acid is first reacted with tert-butylamine to form N-tert-butyl-3-mercaptopropanamide. This intermediate is then oxidized (e.g., using air, DMSO, or iodine) to form the final disulfide product.

Convergent Synthesis: A convergent strategy involves synthesizing separate fragments of the target molecule independently, which are then combined in a final step. chemistnotes.comwikipedia.org For a symmetrical molecule like this compound, the distinction is subtle. One could define the synthesis and isolation of the N-tert-butyl-3-mercaptopropanamide monomer as a "fragment synthesis." The subsequent dimerization (oxidation) would then be the "fragment coupling" step. This is conceptually convergent and identical to Route B above.

Table 2: Comparison of Synthetic Strategies
StrategyDescriptionPotential AdvantagePotential Disadvantage
Linear (Route A)Direct di-amidation of 3,3'-dithiodipropionic acid.Fewer overall steps.May produce a mixture of mono- and di-substituted products, complicating purification.
Convergent/Linear (Route B)Amidation of 3-mercaptopropanoic acid followed by oxidative dimerization.Easier purification of the monomer intermediate; avoids mixed substitution.Requires an additional oxidation step and handling of a thiol.

Investigation of Protecting Group Strategies for Amide and Thiol Functionalities

Amide Functionality: The amide nitrogen is generally not nucleophilic and is stable under most standard coupling conditions. Therefore, protection of the amide group itself is not necessary during the synthesis of this target molecule.

Thiol Functionality: The strategic management of the thiol group is the most critical aspect of the synthesis design. The thiol is nucleophilic and susceptible to unwanted oxidation. issuu.com There are two primary strategies to address this:

Start with the Disulfide: The simplest approach is to begin with 3,3'-dithiodipropionic acid. In this case, the disulfide bond is already present and effectively serves as a "protecting group" for the thiol functionality, circumventing the need for a separate protection-deprotection sequence. This is often the most efficient route.

Use a Thiol Protecting Group: If the synthesis must start from 3-mercaptopropanoic acid, the thiol group must be protected before carrying out reactions like conversion to an acyl chloride or certain coupling reactions. rsc.orgacs.org The choice of protecting group is critical; it must be stable to the amide formation conditions and selectively removable at the end of the synthesis without cleaving the newly formed amide bonds. researchgate.net

Table 3: Examples of Thiol Protecting Groups
Protecting GroupAbbreviationTypical Deprotection ConditionsNotes
TritylTrtMild acid (e.g., TFA), redox conditionsBulky group, stable to many conditions. rsc.orgacs.org
AcetamidomethylAcmMercury(II) or IodineStable to acidic and basic conditions. rsc.org
S-tert-butylsulfenylStBuReduction with thiols (e.g., DTT) or phosphinesForms a mixed disulfide. researchgate.net

Ultimately, the most efficient strategy for synthesizing this compound is often to use 3,3'-dithiodipropionic acid as the starting material, thereby avoiding the complexities of thiol protection and deprotection.

Optimization of Reaction Conditions (Solvent, Temperature, Concentration)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of the impact of solvent, temperature, and reactant concentrations on both the amidation and the subsequent oxidation step.

For the initial amidation reaction between 3-mercaptopropionic acid and tert-butylamine, the choice of solvent is critical to ensure solubility of the reactants and to facilitate the reaction. Aprotic solvents are generally preferred to minimize side reactions. The reaction temperature is another key parameter; while higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts. The concentration of reactants can also influence the reaction outcome. High concentrations may favor the desired bimolecular reaction, but could also lead to challenges with solubility and heat dissipation.

The subsequent oxidation of N-tert-butyl-3-mercaptopropanamide to the disulfide is also highly sensitive to reaction conditions. The choice of solvent can affect the rate of oxidation and the stability of the resulting disulfide. Temperature control is important to prevent over-oxidation of the thiol to sulfonic acids or other undesired byproducts. The concentration of the thiol intermediate can impact the efficiency of the disulfide bond formation, with dilute conditions sometimes being necessary to minimize intermolecular side reactions, although for the formation of a symmetrical disulfide, this is less of a concern.

Illustrative Data on Reaction Condition Optimization for Amidation

SolventTemperature (°C)Concentration (M)Yield (%)
Dichloromethane (DCM)250.575
Dichloromethane (DCM)400.585
Tetrahydrofuran (THF)250.560
Tetrahydrofuran (THF)660.570
Dichloromethane (DCM)401.088

Illustrative Data on Reaction Condition Optimization for Thiol Oxidation

SolventTemperature (°C)Oxidant Concentration (eq.)Yield (%)
Methanol251.190
Methanol01.195
Acetonitrile251.188
Methanol252.085 (with over-oxidation)

Catalyst and Reagent Selection for Enhanced Efficiency and Selectivity

The selection of appropriate catalysts and reagents is paramount for achieving high efficiency and selectivity in the synthesis of this compound.

For the amidation step , a variety of coupling reagents can be employed to activate the carboxylic acid group of 3-mercaptopropionic acid, thereby facilitating the reaction with the less nucleophilic tert-butylamine. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Boron-based catalysts have also been shown to be effective for direct amidation reactions.

For the oxidation of the thiol intermediate , a wide array of oxidizing agents can be utilized. The choice of oxidant is critical to ensure selective formation of the disulfide without over-oxidation. Mild oxidizing agents are generally preferred. Common reagents include hydrogen peroxide, iodine, and dimethyl sulfoxide (B87167) (DMSO). Catalytic methods are often favored for their efficiency and sustainability. These can involve transition metal catalysts or organocatalysts that facilitate the oxidation using a terminal oxidant such as molecular oxygen from the air. For instance, gold nanoparticles supported on metal oxides have demonstrated high efficiency in the aerobic oxidation of thiols. The selectivity of the oxidation can be further enhanced by careful control of the reaction pH and the use of specific catalyst systems that are less prone to promoting over-oxidation.

Representative Catalysts and Reagents for Synthesis

Reaction StepCatalyst/ReagentAdvantagesDisadvantages
AmidationEDC/HOBtHigh yields, mild conditionsStoichiometric waste, cost
AmidationBoric AcidCatalytic, atom economicalMay require higher temperatures
OxidationHydrogen PeroxideClean byproduct (water), inexpensiveCan lead to over-oxidation
OxidationIodineHigh selectivity, fast reactionStoichiometric, potential for side reactions
OxidationAir (O2) with CatalystSustainable, atom economicalMay require specific catalyst, slower

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a larger production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the amidation reaction , heat management becomes a significant concern on a larger scale. The reaction is often exothermic, and efficient stirring and cooling are necessary to maintain the optimal temperature and prevent runaway reactions. The addition of reagents may need to be controlled to manage the heat evolution. Furthermore, the handling of larger quantities of reagents and solvents necessitates appropriate safety protocols and equipment.

In the oxidation step , the choice of oxidant and reaction conditions must be re-evaluated for large-scale synthesis. For example, while hydrogen peroxide is an attractive oxidant due to its low cost and benign byproduct, its concentration and addition rate must be carefully controlled on a larger scale to avoid hazardous conditions. The use of air as an oxidant with a heterogeneous catalyst can be advantageous for large-scale production due to its low cost and inherent safety, though mass transfer limitations may become a factor. Efficient mixing is crucial to ensure a consistent reaction rate and to avoid localized "hot spots."

Purification of the final product on a larger scale may also require a change in methodology. While chromatography might be suitable for small-scale purification, crystallization or distillation may be more practical and economical for larger quantities.

Key Scale-Up Parameters and Considerations

ParameterLaboratory Scale ConsiderationScale-Up Consideration
Heat TransferSurface area to volume ratio is high; cooling is efficient.Surface area to volume ratio is low; requires jacketed reactors and controlled addition of reagents.
MixingMagnetic stirring is usually sufficient.Mechanical stirring is necessary to ensure homogeneity and efficient heat transfer.
Reagent AdditionCan be added all at once or in portions.Controlled, slow addition is often required to manage exotherms.
PurificationColumn chromatography.Crystallization, distillation, or extraction.
SafetyStandard laboratory safety procedures.Enhanced safety protocols, process safety management, and specialized equipment.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the chemical structure of Bis-(N-tert-butyl-3-propanamide) disulfane (B1208498) in solution. The molecule's symmetry is a key feature that simplifies its spectra, as corresponding atoms on both halves of the molecule are chemically equivalent and therefore produce a single, combined signal.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For Bis-(N-tert-butyl-3-propanamide) disulfane, four unique signals are expected.

Amide Proton (N-H): A broad singlet is anticipated, typically appearing in the downfield region (δ 5.5-7.5 ppm). Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Methylene (B1212753) Protons Alpha to Disulfide (α-CH₂): The two protons on the carbon adjacent to the disulfide linkage are expected to produce a triplet signal around δ 2.9-3.1 ppm. The downfield shift is due to the deshielding effect of the electronegative sulfur atoms.

Methylene Protons Beta to Disulfide (β-CH₂): The protons on the carbon adjacent to the carbonyl group are predicted to appear as a triplet around δ 2.6-2.8 ppm.

Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet in the upfield region (δ 1.3-1.5 ppm), a characteristic feature for this group.

The integration of these peaks would correspond to a ratio of 1:2:2:9, confirming the relative number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5Broad Singlet1HN-H
~2.95Triplet2H-S-S-CH₂-
~2.65Triplet2H-CH₂-C(O)-
~1.35Singlet9H-C(CH₃)₃

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, five distinct carbon signals are predicted.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, expected to appear significantly downfield around δ 171-173 ppm.

Quaternary Tert-butyl Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected to have a chemical shift in the range of δ 51-53 ppm.

Methylene Carbon Alpha to Disulfide (α-C): The carbon atom directly bonded to the sulfur is predicted to resonate at approximately δ 37-39 ppm.

Methylene Carbon Beta to Disulfide (β-C): The carbon atom adjacent to the carbonyl group is expected at a similar chemical shift, around δ 35-37 ppm.

Tert-butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal around δ 28-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~172.0CC=O
~52.0CC (CH₃)₃
~38.0CH₂-S-S-C H₂-
~36.0CH₂-C H₂-C(O)-
~29.0CH₃-C(C H₃)₃

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the propanamide backbone. It would show a cross-peak between the signals of the α-CH₂ (δ ~2.95 ppm) and β-CH₂ (δ ~2.65 ppm) protons, confirming that these two methylene groups are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would confirm the following connections: the tert-butyl proton singlet (δ ~1.35 ppm) to the methyl carbon signal (δ ~29.0 ppm), and the methylene proton triplets to their respective methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons, which is vital for assembling the molecular fragments. Key expected correlations include:

A correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the quaternary tert-butyl carbon.

Correlations from the β-CH₂ protons to the carbonyl carbon.

Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group.

While solution-state NMR characterizes the molecule in its dissolved state, solid-state NMR (ssNMR) provides insight into its structure and dynamics in the solid phase. This technique can differentiate between crystalline and amorphous forms of the compound. If multiple crystalline forms (polymorphs) exist, ssNMR can identify them, as different crystal packing arrangements lead to distinct chemical shifts and relaxation times. This analysis would be critical for understanding the material properties of the compound in its solid form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₁₄H₂₈N₂O₂S₂), the calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high confidence. A key fragmentation pathway would involve the cleavage of the disulfide bond, which is relatively weak. This would result in a prominent fragment ion corresponding to half of the molecule, providing strong evidence for the dimeric disulfide structure.

Table 3: Predicted HRMS Data for this compound

IonFormulaCalculated Exact Mass
[M+H]⁺C₁₄H₂₉N₂O₂S₂⁺349.1670
[M+Na]⁺C₁₄H₂₈N₂O₂S₂Na⁺371.1490

Chemical Reactivity and Reaction Mechanisms of Bis N Tert Butyl 3 Propanamide Disulfane

Disulfane (B1208498) Bond Reactivity and Transformations

The disulfane bond is the most reactive site in the Bis-(N-tert-butyl-3-propanamide) disulfane molecule. Its reactivity is centered around the cleavage of the sulfur-sulfur bond, which can proceed through homolytic or heterolytic pathways, as well as its participation in exchange, oxidation, and reduction reactions.

The sulfur-sulfur bond in dialkyl disulfides, such as this compound, is susceptible to homolytic cleavage when subjected to heat or light, resulting in the formation of two thiyl radicals. uclan.ac.uk This process is a key initiation step in many radical-mediated reactions. The initial scission of the S-S bond is often the primary thermal decomposition pathway for aliphatic disulfides. researchgate.net

The mechanism involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons:

R-S-S-R → 2 R-S•

For this compound, this would generate two N-tert-butyl-3-sulfidylpropanamide radicals. These highly reactive thiyl radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules, addition to unsaturated bonds, or recombination to reform the disulfane bond. The thermal decomposition of aliphatic disulfides can lead to a complex mixture of products arising from these secondary radical reactions. uclan.ac.uk The temperature at which significant homolytic cleavage occurs for aliphatic disulfides typically starts around 250 °C. mdpi.com

Heterolytic cleavage of the disulfane bond involves the unequal division of the bonding electrons, resulting in the formation of a cationic and an anionic sulfur species. This process is generally facilitated by the presence of strong electrophiles or nucleophiles. byjus.com

Acid-Catalyzed Cleavage: In the presence of a strong acid, the disulfane can be protonated, making it more susceptible to nucleophilic attack. This pathway, however, is less common for simple dialkyl disulfides compared to other reaction types. The development of mechanophores based on triarylmethanes has demonstrated that scissile heterolytic cleavage can be induced by mechanical force in the solid state, generating carbocations. acs.org While not directly analogous, this illustrates a mode of heterolytic bond cleavage.

Nucleophilic Cleavage: Strong nucleophiles can attack one of the sulfur atoms, leading to the heterolytic scission of the S-S bond. acs.org For instance, phosphines are known to reduce disulfides to thiols, and this reaction proceeds via nucleophilic attack of the phosphorus on one of the sulfur atoms. nih.govacs.org The reaction of triphenylphosphine (B44618) with alkyl disulfides in the presence of water is a well-studied example of this type of cleavage. acs.org

The general mechanism for nucleophilic cleavage can be represented as:

R-S-S-R + Nu⁻ → R-S-Nu + RS⁻

Where Nu⁻ is the nucleophile. The susceptibility of the disulfane bond to nucleophilic attack is an important aspect of its chemistry.

Thiol-disulfide exchange is a fundamental reaction of disulfanes, involving the reaction of a thiol with a disulfide to form a new disulfide and a new thiol. harvard.edu This reaction is crucial in various biological and chemical systems. nih.gov The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfane bond in an S(_{N})2-type mechanism. nih.govresearchgate.net

The general form of the reaction is:

R-S-S-R + 2 R'SH ⇌ R'-S-S-R' + 2 RSH

For this compound, the exchange with a thiol (R'SH) would proceed as follows:

(this compound) + 2 R'SH ⇌ R'-S-S-R' + 2 (N-tert-butyl-3-mercaptopropanamide)

The position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and products, which is influenced by the redox potentials of the participating thiols. lookchem.com Equilibrium constants for thiol-disulfide interchange reactions have been extensively studied for various systems, such as those involving glutathione (B108866) and dithiothreitol (B142953). harvard.edunih.govacs.org The steric bulk of the substituents on the disulfide and the thiol can also affect the rate and equilibrium of the exchange reaction. The bulky tert-butyl groups in this compound may sterically hinder the approach of the incoming nucleophilic thiol. researchgate.net

Interactive Data Table: Factors Influencing Thiol-Disulfide Exchange

FactorInfluence on Reaction RateInfluence on Equilibrium
pH Increases with increasing pH (due to higher thiolate concentration)Shifts towards the more stable disulfide
Thiol pKa Lower pKa thiols are more reactive at a given pHFavors the disulfide of the thiol with the lower reduction potential
Steric Hindrance Decreases the rate of exchangeCan shift equilibrium to favor less hindered species
Solvent Polar aprotic solvents can accelerate the reactionCan influence the relative stability of reactants and products

The sulfur atoms in a disulfane are in the -1 oxidation state and can be further oxidized or reduced.

Oxidation: Oxidation of disulfides can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield thiosulfinates (R-S(O)-S-R), which can be further oxidized to thiosulfonates (R-S(O)₂-S-R). More vigorous oxidation can cleave the S-S bond to form sulfonic acids (R-SO₃H). sci-hub.se Common oxidizing agents used for these transformations include hydrogen peroxide and peroxy acids. organic-chemistry.org The oxidation of thiols to disulfides is a common synthetic route, often employing mild oxidizing agents like iodine or air. youtube.com

Reduction: The disulfane linkage can be readily reduced to two thiol groups. nih.gov This is a fundamental reaction in biochemistry, for example, in the reduction of glutathione disulfide (GSSG) to glutathione (GSH). libretexts.org Common laboratory reducing agents for disulfides include sodium borohydride (B1222165), phosphines (like triphenylphosphine), and thiols with lower reduction potentials such as dithiothreitol (DTT). nih.gov The reduction of this compound would yield N-tert-butyl-3-mercaptopropanamide.

Amide Group Reactivity and Functionalization

The amide groups in this compound are generally less reactive than the disulfane bond. However, they can undergo hydrolysis under certain conditions.

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction is typically slow under neutral conditions but can be accelerated by acid or base catalysis. bham.ac.ukchemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org This is followed by the nucleophilic attack of a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. The hydrolysis of N-tert-butyl amides under acidic conditions can proceed through a different mechanism involving the cleavage of the carbon-nitrogen bond, due to the stability of the tert-butyl carbocation. cdnsciencepub.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the amide. byjus.com This forms a tetrahedral intermediate which then expels the amide anion. A subsequent proton transfer from the initially formed carboxylic acid to the amide anion drives the reaction to completion, forming a carboxylate salt and an amine. This process is generally irreversible. chemistrysteps.com

The kinetics of N-substituted amide hydrolysis can be influenced by steric and electronic effects of the substituents. researchgate.net The bulky tert-butyl group on the nitrogen atom of this compound can influence the rate of hydrolysis by sterically hindering the approach of the nucleophile to the carbonyl carbon.

Interactive Data Table: General Conditions for Amide Hydrolysis

ConditionCatalystGeneral MechanismProducts
Acidic Strong Acid (e.g., HCl, H₂SO₄)Protonation of carbonyl oxygen, nucleophilic attack by waterCarboxylic acid and Ammonium salt
Basic Strong Base (e.g., NaOH, KOH)Nucleophilic attack by hydroxide ionCarboxylate salt and Amine
Neutral Water (often at high temperature)Slow nucleophilic attack by waterCarboxylic acid and Amine

Reactivity of the N-tert-butyl Moiety on the Amide Nitrogen

The N-tert-butyl group is a defining feature of the molecule, significantly influencing its chemical reactivity primarily through steric hindrance and its behavior under acidic conditions.

Steric Hindrance: The most immediate effect of the bulky tert-butyl group is steric shielding of the amide nitrogen and the adjacent carbonyl carbon. This spatial bulk impedes the approach of nucleophiles or reagents to the amide bond, thereby reducing the rate of reactions such as hydrolysis compared to less substituted amides. bham.ac.uklsu.edu This steric effect can also influence the torsional bond angles within the molecule, potentially distorting the planarity of the amide bond which, in some cases, can increase susceptibility to cleavage. researchgate.netacs.org

Acid-Catalyzed Cleavage: A key reaction of the N-tert-butyl group is its cleavage under strongly acidic conditions. acs.org Treatment with acids like trifluoroacetic acid or copper(II) triflate can facilitate the removal of the tert-butyl group, likely proceeding through the formation of a stable tert-butyl cation. acsgcipr.orgbath.ac.uk This dealkylation reaction converts the tertiary amide into a secondary amide, fundamentally altering the molecule's properties and subsequent reactivity. This process is a known strategy for using the tert-butyl group as a removable protecting group in organic synthesis. bath.ac.uk

The general reaction can be depicted as: R-C(=O)N(R')-C(CH₃)₃ + H⁺ → R-C(=O)NHR' + ⁺C(CH₃)₃

This reactivity makes the N-tert-butyl group a site of controlled chemical transformation, allowing for modification of the amide functionality under specific acidic conditions.

Transformations of the Propanamide Backbone

The propanamide backbone, consisting of the amide functional group and the propyl chain, is susceptible to several fundamental organic transformations, although its reactivity is tempered by the stability of the amide bond and the aforementioned steric hindrance from the N-tert-butyl group.

Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide is protonated on the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield propanoic acid and N-tert-butyl-3-aminopropane (following cleavage of the disulfide bond) or a related amine. bham.ac.ukchemistrysteps.com

Base-catalyzed hydrolysis: Under strong alkaline conditions (e.g., refluxing with NaOH), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk This saponification process is irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. bham.ac.uk Tertiary amides are generally very resistant to alkaline hydrolysis, often requiring more forcing conditions than primary or secondary amides. arkat-usa.orgresearchgate.net

Reduction: The amide's carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com This reaction converts the this compound into the corresponding diamine, specifically bis-(N-tert-butyl-3-aminopropyl) disulfide. This transformation is a standard method for synthesizing amines from amides. youtube.comchemistrysteps.comsparkl.me

The general transformation is: R-C(=O)NR'₂ + LiAlH₄ → R-CH₂NR'₂

This reaction provides a pathway to converting the amide functionality into an amine, significantly altering the electronic and chemical properties of the molecule's backbone.

Interplay and Synergistic Effects between Disulfane and Amide Functionalities

Electronic and Steric Influences on Adjacent Functional Groups

The chemical behavior of the molecule is not merely the sum of its parts; steric and electronic effects from one functional group influence the reactivity of the other.

Electronic Effects:

The amide group is generally considered electron-withdrawing through induction, which can influence the electron density of the adjacent propyl chain. However, its resonance stabilization makes the carbonyl carbon less electrophilic than that of ketones or esters. bham.ac.uk The electronic effect of the amide group on the distant disulfide bond is likely modest, transmitted weakly through the sigma bonds of the propyl chain.

The disulfide bond itself can influence its electronic environment. The lone pairs on the sulfur atoms are the highest occupied molecular orbitals (HOMO), and their energy levels are sensitive to the C-S-S-C dihedral angle. nih.gov While not directly conjugated, the sulfur atoms could potentially interact through space with the amide system, depending on the molecule's conformation.

Steric Effects:

As previously noted, the N-tert-butyl groups are the most sterically demanding feature of the molecule. They effectively create a crowded environment around the amide bonds.

This steric bulk can also hinder the approach of reagents to the disulfide bridge. The flexible propanamide chains may fold back, creating a protective pocket around the S-S bond, thereby slowing down reactions such as reduction or thiol-disulfide exchange. nih.gov

Functional GroupInfluence ExertedEffect on Adjacent GroupConsequence on Reactivity
N-tert-butylSteric HindranceAmide Carbonyl & Nitrogen, Disulfide BridgeDecreased rate of hydrolysis, reduction, and nucleophilic attack on sulfur.
Amide (C=O)Inductive Effect (-I)Propyl ChainSlightly alters electron density on the alkyl backbone.
Disulfide (S-S)Conformational DependenceOverall Molecular ShapeFlexibility of the S-S bond allows conformations that can sterically shield the amide groups.

Intramolecular Interactions and Their Impact on Reactivity

The flexible nature of the two propanamide chains allows the molecule to adopt various conformations, which can lead to significant intramolecular interactions.

Due to the molecule's symmetry and the freedom of rotation around its numerous single bonds, it can fold in on itself. This conformational flexibility could allow one of the amide carbonyl oxygens to interact with the sulfur atoms of the disulfide bridge through space via dipole-dipole or van der Waals forces. Such interactions could stabilize certain conformations, potentially influencing the redox potential of the disulfide bond. nih.gov For instance, a conformation that brings a carbonyl group close to the disulfide bond might alter the local electrostatic environment, which is known to affect the rate of thiol-disulfide exchange reactions. rsc.org

Furthermore, in a folded conformation, the two bulky tert-butyl groups could create a hydrophobic pocket around the disulfide linkage, shielding it from aqueous environments or polar reagents and thus impacting its reactivity. wikipedia.org The stability and accessibility of the disulfide bond are therefore not static but are dynamically modulated by the conformational freedom of the entire molecule. nih.gov

Mechanistic Investigations of Novel Transformations Involving the Compound

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for the design and interpretation of such investigations.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms. For this compound, two primary reactions of interest would be the reduction of the disulfide bond and the hydrolysis of the amide linkages.

Disulfide Reduction Kinetics: The rate of cleavage of the disulfide bond by a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), could be monitored over time. A typical kinetic experiment would involve measuring the disappearance of the starting material or the appearance of the resulting thiol product using techniques like HPLC or NMR spectroscopy.

The reaction is expected to follow a second-order rate law, being first-order in both the disulfide and the reducing agent: Rate = k[Disulfane][Reducing Agent]

Studies on similar disulfide reductions have shown that the activation energy (Ea) for S-S bond cleavage is typically in the range of 30-40 kJ/mol. nih.govresearchgate.net The rate constant (k) would be highly sensitive to steric hindrance around the disulfide bond. It is hypothesized that the bulky N-tert-butyl-3-propanamide arms would decrease the rate constant compared to a less hindered disulfide.

Amide Hydrolysis Kinetics: The rate of hydrolysis could be studied under both acidic and basic conditions by monitoring the formation of propanoic acid or the corresponding amine. The reaction rate for N-substituted amides is known to be dependent on pH, temperature, and the structure of the amide. researchgate.netpsu.edu

The rate law for acid-catalyzed hydrolysis can be expressed as: Rate = k[Amide][H⁺]

For this specific molecule, determining the kinetics would reveal the quantitative impact of the steric hindrance imposed by the tert-butyl group. It is expected that the rate constant for hydrolysis would be significantly lower than that for a less substituted amide like N-methylacetamide. psu.edu

Hypothetical Kinetic Data for Disulfide Reduction at 298 K
ExperimentInitial [Disulfane] (M)Initial [DTT] (M)Initial Rate (M/s)
10.010.011.5 x 10⁻⁶
20.020.013.0 x 10⁻⁶
30.010.023.0 x 10⁻⁶

By systematically varying concentrations and temperature, one could determine the rate constants, activation energies, and other kinetic parameters, providing deep insight into the reaction mechanisms governing the transformations of this compound. nih.govnih.gov

Identification and Characterization of Reaction Intermediates

The identification of transient species is crucial for elucidating the reaction pathways of this compound. Based on the general chemistry of aliphatic disulfanes, several key intermediates can be postulated in its primary reactions.

Thiol-Disulfide Exchange Intermediates:

One of the most common reactions for disulfanes is the thiol-disulfide exchange, which proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This reaction results in the formation of a new disulfide and a new thiol. The mechanism involves a transient, negatively charged intermediate.

Reaction: R-S-S-R + R'-S⁻ ⇌ R-S-S-R' + R-S⁻ (Where R = -CH₂CH₂CONH(t-Bu) and R' is another thiol-containing molecule)

The key intermediate in this exchange is a short-lived trisulfide-like transition state or a closely associated ion pair. Characterizing such fleeting intermediates is challenging and often relies on computational modeling or specialized spectroscopic techniques capable of detecting short-lived species.

Reductive Cleavage Intermediates:

Reduction of the disulfide bond in this compound would lead to the formation of two equivalents of the corresponding thiol, N-tert-butyl-3-mercaptopropanamide. The reaction with a reducing agent, such as sodium borohydride or dithiothreitol (DTT), would likely proceed through a stepwise mechanism involving intermediate species where the disulfide bond is partially broken.

Postulated Intermediates: Upon reaction with a two-electron reducing agent, intermediates could include a sulfenate-like species or a radical anion, depending on the reaction conditions and the nature of the reducing agent.

Oxidative Reaction Intermediates:

Oxidation of the disulfide can lead to a variety of sulfur-containing species with higher oxidation states. Mild oxidation may yield thiosulfinates, which can be intermediates in the formation of sulfonic acids upon further oxidation.

Potential Oxidative Intermediates:

Thiosulfinate: R-S(O)-S-R

Thiosulfonate: R-S(O)₂-S-R

Sulfonic Acid: R-SO₃H

The stability and detectability of these intermediates would be highly dependent on the oxidizing agent used and the reaction conditions.

The table below summarizes potential reaction intermediates for this compound based on known disulfide chemistry.

Reaction Type Proposed Intermediate Key Structural Feature Potential Characterization Method
Thiol-Disulfide ExchangeTrisulfide-like transition stateElongated S-S bondsComputational Modeling, Cryogenic Spectroscopy
Reductive CleavageThiolate anionS⁻NMR Spectroscopy (monitoring reactant/product)
Mild OxidationThiosulfinateS(O)-S bondInfrared (IR) Spectroscopy, Mass Spectrometry
Strong OxidationSulfonic Acid-SO₃HIR Spectroscopy, NMR Spectroscopy

Application of Spectroscopic Techniques for in situ Reaction Monitoring

In situ monitoring of chemical reactions provides real-time information about the consumption of reactants, the formation of products, and the presence of any transient intermediates. Several spectroscopic techniques are well-suited for monitoring the reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for in-situ reaction monitoring as it provides detailed structural information about molecules in solution.

¹H NMR: The progress of a reaction, such as the reduction of the disulfide bond, can be monitored by observing the disappearance of the proton signals corresponding to the methylene groups adjacent to the disulfide bond in the starting material and the appearance of new signals for the methylene groups adjacent to the newly formed thiol group in the product.

¹³C NMR: Changes in the chemical environment of the carbon atoms, particularly those close to the sulfur atoms, can also be tracked. The ¹³C chemical shifts of carbons bonded to sulfur are sensitive to the oxidation state of the sulfur, which can help in identifying intermediates in oxidation reactions. nih.govresearchgate.net

Infrared (IR) Spectroscopy:

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for in-situ monitoring of reactions in solution.

Vibrational Modes: The S-S bond stretching vibration is typically weak in the IR spectrum. However, the formation of oxidation products like thiosulfinates (S=O stretch) or sulfonic acids (S=O and O-H stretches) would give rise to new, strong absorption bands that can be easily monitored. The amide I and amide II bands of the propanamide moiety could also shift depending on the changes occurring at the sulfur atoms.

Mass Spectrometry (MS):

While not typically a primary technique for in situ monitoring of bulk reaction progress, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to sample a reaction mixture over time to identify reactants, products, and stable intermediates. wikipedia.org

Fragmentation Analysis: By analyzing the fragmentation patterns of ions at different stages of the reaction, it is possible to deduce the structures of intermediates that may be present in low concentrations. libretexts.orgnih.gov For instance, cleavage of the disulfide bond is a common fragmentation pathway for disulfide-containing compounds in mass spectrometry.

The following table provides hypothetical spectroscopic data that could be used for monitoring the reduction of this compound to N-tert-butyl-3-mercaptopropanamide.

Technique Analyte Characteristic Signal (Hypothetical) Observation During Reaction
¹H NMRThis compoundTriplet at ~2.9 ppm (-CH₂-S-)Signal intensity decreases
¹H NMRN-tert-butyl-3-mercaptopropanamideMultiplet at ~2.7 ppm (-CH₂-SH)Signal intensity increases
¹³C NMRThis compoundSignal at ~38 ppm (-CH₂-S-)Signal intensity decreases
¹³C NMRN-tert-butyl-3-mercaptopropanamideSignal at ~22 ppm (-CH₂-SH)Signal intensity increases
ATR-FTIRN-tert-butyl-3-mercaptopropanamideWeak stretch at ~2550 cm⁻¹ (S-H)New band appears and grows

This table contains illustrative data for monitoring purposes. Actual chemical shifts and absorption frequencies would need to be determined experimentally.

Computational Chemistry and Theoretical Studies of Bis N Tert Butyl 3 Propanamide Disulfane

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the stable conformations and electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for molecules of the size of Bis-(N-tert-butyl-3-propanamide) disulfane (B1208498). DFT calculations focus on the electron density to determine the energy of the system. stackexchange.comresearchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy, a stable state on the potential energy surface. stackexchange.comresearchgate.net

For Bis-(N-tert-butyl-3-propanamide) disulfane, this process would start with an initial guess of the molecular structure. The DFT algorithm then iteratively calculates the forces on each atom and adjusts their positions to minimize these forces until a stationary point is reached. stackexchange.com The key structural parameters, such as the S-S bond length, the C-S-S-C dihedral angle which defines the conformation of the disulfane bridge, and the geometry of the amide groups, are thus determined.

Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties. These include the distribution of electrostatic potential, which identifies electron-rich and electron-poor regions of the molecule, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for this compound (B3LYP/6-311+G(d,p))
PropertyCalculated Value
S-S Bond Length2.05 Å
C-S-S Bond Angle104.2°
C-S-S-C Dihedral Angle89.5°
HOMO Energy-6.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap5.9 eV

Note: The data in this table is illustrative and represents typical values for similar organic disulfanes as specific published data for the target molecule is unavailable.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. acs.orgnist.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy for energy calculations. nist.govacs.org

For this compound, these high-accuracy methods are typically employed for specific, critical calculations rather than for the full geometry optimization. For instance, a common strategy is to first optimize the geometry using a cost-effective DFT method and then perform a single-point energy calculation using a high-level ab initio method, such as CCSD(T), on the DFT-optimized structure. nih.gov This approach, often denoted as CCSD(T)//DFT, provides a "gold standard" energy value that can be used to benchmark the accuracy of different DFT functionals or to obtain highly reliable reaction enthalpies and activation energies. nih.govresearchgate.net These calculations are crucial for obtaining precise thermodynamic data for reactions involving the disulfane. acs.org

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of two key components: the exchange-correlation functional (for DFT) and the basis set.

The exchange-correlation functional is the component of DFT that approximates the complex many-body electron interactions. nih.govrsc.org There is a wide variety of functionals available, ranging from simpler Local Density Approximations (LDA) to more complex hybrid and double-hybrid functionals. For sulfur-containing molecules, functionals such as B3LYP, M06-2X, and ωB97X-D have been shown to provide reliable results for both geometries and energies. nih.govmdpi.comresearchgate.net Validation involves comparing the calculated results for simpler, related molecules (like dimethyl disulfide) against experimental data or high-accuracy ab initio results to select the functional that performs best for the system of interest. nih.govnih.gov

The basis set is the set of mathematical functions used to construct the molecular orbitals. youtube.com Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy but also higher computational cost. For molecules containing sulfur, it is particularly important to use basis sets that include:

Polarization functions (e.g., (d,p) in Pople-style basis sets like 6-31G(d,p)), which allow for non-spherical electron density distribution around atoms. researchgate.net

Diffuse functions (e.g., the + in 6-311+G(d,p) or the aug- prefix in Dunning's correlation-consistent basis sets like aug-cc-pVTZ), which are essential for accurately describing anions and non-covalent interactions. researchgate.netnih.gov

A systematic approach to validation involves performing calculations with a series of increasingly larger basis sets (e.g., from cc-pVDZ to aug-cc-pVTZ) to ensure that the calculated properties have converged and are no longer sensitive to the basis set size. nih.gov For sulfur, the inclusion of tight d-functions can also be important for achieving high accuracy. nih.gov

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, providing a detailed picture of how reactants transform into products.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). nih.gov The transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

For this compound, a key reaction would be the cleavage of the S-S bond, for instance, through a thiol-disulfide exchange with a nucleophile like a thiolate anion (RS⁻). acs.orgnih.gov Computational methods are used to locate the geometry of the TS for this S_N2-type reaction. acs.orgnih.gov This involves specialized algorithms that search for saddle points on the energy surface. Once a candidate TS structure is found, it must be characterized by a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the simultaneous breaking of the old S-S bond and forming of the new S-S bond). nih.gov

With the optimized geometries of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile plots the potential energy of the system along the reaction coordinate, providing a visual representation of the reaction's progress.

The most critical value derived from this profile is the activation barrier (or activation energy, Eₐ), which is the energy difference between the reactants and the transition state. nih.govnih.gov

Eₐ = E(Transition State) - E(Reactants)

Table 2: Illustrative Reaction Energy Profile Data for Thiol-Disulfide Exchange with this compound
SpeciesRelative Energy (kcal/mol)
Reactants (Disulfane + R-S⁻)0.0
Transition State+11.5
Products (Mixed Disulfane + Amide-thiolate⁻)-2.1

Note: The data in this table is illustrative, based on computational studies of S_N2 reactions at disulfide bonds, and serves as a representative example. acs.orgnih.gov The specific values would depend on the nature of the attacking thiolate (R-S⁻).

By mapping these energy profiles, computational studies can provide deep, quantitative insights into the reactivity of this compound, guiding further experimental investigation into its chemical behavior.

Born-Oppenheimer Molecular Dynamics Simulations for Dynamic Processes (e.g., S-S homolysis)

Born-Oppenheimer molecular dynamics (BOMD) simulations are a powerful tool for investigating the dynamic behavior of molecules, treating electronic and nuclear motions separately due to their significant mass difference. wikipedia.orgnumberanalytics.com For this compound, BOMD simulations would be particularly insightful for understanding the homolytic cleavage of the disulfide (S-S) bond. This process, where the S-S bond breaks to form two thiyl radicals, is a critical aspect of the reactivity of disulfide compounds. nih.gov

A BOMD simulation would track the trajectories of the atoms over time, providing a detailed view of the bond-breaking event. The simulation would likely reveal that the S-S bond undergoes significant stretching vibrations leading up to homolysis. The energy required for this bond cleavage is influenced by the surrounding molecular structure and the environment. nih.gov In the gas phase, the homolysis of a simple dialkyl disulfide requires a considerable amount of energy. However, the presence of the N-tert-butyl-3-propanamide side chains could influence this process.

Table 1: Hypothetical BOMD Simulation Parameters for S-S Homolysis of this compound in the Gas Phase

ParameterValue
Simulation Time10 ps
Time Step0.5 fs
Temperature500 K
S-S Bond Dissociation Energy (Calculated)~250-280 kJ/mol
Resulting Species2 x (N-tert-butyl-3-propanamido)thiyl radicals

The simulation would likely show that upon reaching the transition state for homolysis, the S-S bond elongates significantly before finally breaking. The resulting thiyl radicals would be highly reactive species. The dynamics of these radicals, including their potential to recombine or react with other molecules, could also be explored through extended BOMD simulations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds. The flexible propanamide linkers and the bulky tert-butyl groups contribute to a variety of possible three-dimensional arrangements. acs.org Molecular dynamics (MD) simulations in conjunction with conformational search algorithms can be employed to explore this conformational space and identify low-energy conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerS-S Dihedral Angle (°)Relative Energy (kJ/mol)Key Feature
A (Global Minimum)~900.0Skewed disulfide, extended side chains
B~18015-20Anti (trans) disulfide, higher energy
C~605-10Gauche disulfide, slightly higher energy
D~902-5Skewed disulfide, folded side chains (potential for intramolecular interactions)

These hypothetical conformers represent a simplified view of the potential energy surface. In reality, a multitude of local minima would exist, and the molecule would dynamically interconvert between these states at room temperature.

The N-tert-butyl-3-propanamide moieties offer the potential for intramolecular hydrogen bonding between the amide N-H proton and the carbonyl oxygen (C=O) of the other propanamide arm, or potentially with the sulfur atoms of the disulfide bridge. nih.govmdpi.com The formation of such hydrogen bonds can significantly stabilize certain conformations. mdpi.com Computational analysis, through techniques like Natural Bond Orbital (NBO) analysis, can quantify the strength of these interactions.

Conversely, the bulky tert-butyl groups introduce significant steric hindrance. acs.orgnih.gov These steric clashes would destabilize conformations where the tert-butyl groups are in close proximity. The interplay between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions is a key factor in determining the preferred conformations of the molecule. nih.gov For instance, a conformation that allows for a favorable hydrogen bond might be disfavored if it also leads to a severe steric clash.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties with a reasonable degree of accuracy. acs.orgnih.gov

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The bulky and electron-donating tert-butyl group would have a characteristic upfield chemical shift in both ¹H and ¹³C NMR spectra. nih.gov The chemical shifts of the protons and carbons in the propanamide backbone would be sensitive to the local conformational environment.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Dominant Conformer of this compound in CDCl₃

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
tert-Butyl H1.3 - 1.4-
tert-Butyl C (quaternary)-50 - 52
tert-Butyl C (methyl)-28 - 30
N-H6.5 - 7.5-
CH₂ (adjacent to C=O)2.3 - 2.535 - 37
CH₂ (adjacent to S)2.8 - 3.038 - 40
C=O-172 - 174

IR Frequencies: The infrared (IR) spectrum can be simulated by calculating the harmonic vibrational frequencies. acs.orgrsc.org Key vibrational modes for this compound would include the N-H stretch, the C=O (amide I) stretch, and the N-H bend coupled with the C-N stretch (amide II). nih.gov The position of these bands provides information about the electronic structure and hydrogen bonding environment of the amide groups. docbrown.info

Table 4: Hypothetical Predicted Key IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1520 - 1560Medium
S-S Stretch450 - 550Weak

Solvent Effects in Computational Studies and Their Influence on Reactivity

The choice of solvent can significantly influence the conformational equilibrium and reactivity of a molecule. rsc.orgresearchgate.net In computational studies, solvent effects can be modeled either implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation. nih.gov

For this compound, polar solvents are expected to stabilize more polar conformers. Solvents capable of hydrogen bonding could also compete with intramolecular hydrogen bonds, potentially altering the conformational preferences. researchgate.net For instance, in a protic solvent like methanol, the amide N-H and C=O groups may form hydrogen bonds with the solvent, disrupting any intramolecular hydrogen bonding that might be present in a nonpolar solvent like chloroform. researchgate.netijpsi.org

The reactivity of the disulfide bond can also be influenced by the solvent. nih.govresearchgate.net A polar solvent could stabilize charged intermediates or transition states that may be involved in reactions of the disulfide bond, thereby affecting the reaction rates. For example, the homolysis of the S-S bond might be influenced by the ability of the solvent to solvate the resulting thiyl radicals.

Table 5: Hypothetical Influence of Solvent on the Conformational Equilibrium of this compound

SolventDielectric ConstantExpected Effect on Conformational Equilibrium
Chloroform4.8Favors conformations with intramolecular hydrogen bonding.
Methanol32.7Disrupts intramolecular hydrogen bonds; stabilizes more extended, polar conformers.
Water80.1Strong disruption of intramolecular interactions; promotes solvation of polar groups.

Insufficient Information Found to Generate Requested Article on "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound “this compound” to generate the requested article with the provided detailed outline. While general information on the reactivity of disulfide bonds and their applications in materials science exists, literature specifically detailing the use of "this compound" in the outlined advanced applications in chemical research could not be located.

The requested article structure focused on highly specific applications, including its role as a precursor in the synthesis of novel organic scaffolds such as sulfur-containing heterocycles, its use as a reagent in advanced organic transformations like cross-coupling reactions, its integration into dynamic covalent networks for self-healing materials, its function as a component in polymer systems, and its development as a chemical probe or tag.

Therefore, without specific research findings on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would require significant speculation based on the general reactivity of related chemical groups, which would not meet the required standard of scientific accuracy for the specific compound .

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways for Amide-Disulfanes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. rsc.orgresearchgate.net For amide-disulfanes, future research should prioritize moving beyond traditional synthesis routes, which may involve hazardous reagents and generate significant waste. researchgate.net

Key areas for exploration include:

Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct synthesis of amides under green conditions, offering high conversion rates without the need for extensive purification. nih.gov Future work could focus on identifying or engineering enzymes capable of catalyzing not only the amide bond formation but also the disulfide linkage in a one-pot synthesis, potentially from carboxylic acids, amines, and a sulfur source.

Electrosynthesis: Electrochemical methods offer a green alternative for amide synthesis, avoiding the need for chemical oxidants or coupling agents. rsc.org Research into the electrosynthesis of amide-disulfanes could lead to highly efficient and sustainable processes. This approach could be particularly valuable for controlling the oxidation state of sulfur to form the disulfide bond selectively.

Alternative Reagents and Solvents: The use of less hazardous starting materials, such as sodium sulfinates instead of foul-smelling thiols for disulfide bond formation, presents a significant improvement in laboratory safety and environmental impact. beilstein-journals.org Additionally, employing green solvents like water or developing solvent-free reaction conditions are critical avenues for making the synthesis of these compounds more sustainable. researchgate.netnih.gov A recent study demonstrated a metal- and base-free method for direct amidation of esters using only water as a solvent, a technique that could be adapted for amide-disulfane precursors. nih.gov

Synthesis StrategyPotential AdvantagesRelevant Research Area
Enzymatic CatalysisHigh selectivity, mild conditions, reduced waste. nih.govBiocatalyst screening, enzyme engineering.
ElectrosynthesisAvoids chemical reagents, high atom economy. rsc.orgReaction condition optimization, electrode material development.
Green Reagents/SolventsReduced toxicity and environmental impact, improved safety. researchgate.netbeilstein-journals.orgnih.govUse of sulfinates, water-based synthesis, solvent-free methods.

Investigation of Undiscovered Reactivity Modes and Selective Transformations

The Bis-(N-tert-butyl-3-propanamide) disulfane (B1208498) molecule features two key functional groups: the amide and the disulfide bond. Future research should aim to uncover novel chemical transformations that leverage the interplay between these groups or target them selectively.

Selective Amide Activation: Amides are typically stable functional groups, but methods for their selective activation can unlock new synthetic pathways. nih.gov Research could explore the activation of the amide bond in Bis-(N-tert-butyl-3-propanamide) disulfane in the presence of the reactive disulfide linkage. This could enable transformations such as reductions, additions, or cyclizations that would otherwise be difficult to achieve.

Photoinduced Reactions: Photoinduced carbamoylation reactions represent a modern approach to amide synthesis and modification. researchgate.netrsc.org Investigating the photochemical reactivity of amide-disulfanes could reveal new pathways for functionalization or cross-linking, potentially leading to novel materials with unique properties.

Thiol-Disulfide Exchange Dynamics: The disulfide bond is known for its dynamic reactivity with thiols, a process central to many biological systems and materials applications. nih.govrsc.org Future studies could focus on the specific kinetics and thermodynamics of thiol-disulfide exchange for this compound, investigating how the N-tert-butyl-3-propanamide moiety influences the reactivity of the S-S bond. This could lead to its application in self-healing polymers or redox-responsive systems. researchgate.net

Development of Advanced in situ Spectroscopic Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of amide-disulfanes, it is crucial to monitor these processes in real-time. The development and application of advanced in situ spectroscopic techniques are essential for gaining deep mechanistic insights. spectroscopyonline.com

Real-Time Mechanistic Studies: Techniques such as Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can track the concentration changes of reactants, intermediates, and products as a reaction occurs. mt.commt.com Applying these methods to the synthesis of this compound would allow for the identification of transient species and the elucidation of reaction mechanisms, leading to more robust and efficient processes. spectroscopyonline.commt.com

Operando Spectroscopy: For reactions involving catalysts or photochemical steps, operando spectroscopy provides insights into the active state of the catalyst or the behavior of the molecule under irradiation. researchgate.net This approach could be invaluable for understanding and improving novel synthetic methods as described in the sections above.

Spectroscopic TechniqueApplication in Amide-Disulfane ResearchPotential Insights
In situ FTIR/RamanReal-time monitoring of synthesis and functionalization reactions. mt.commt.comReaction kinetics, endpoint determination, intermediate identification. spectroscopyonline.com
Operando SpectroscopyStudying catalytic or photo-induced reactions as they happen. researchgate.netCatalyst behavior, reaction pathways, structure-performance relationships.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can accelerate discovery by predicting molecular properties and reaction outcomes.

Property Prediction: Machine learning models are already being used to predict disulfide bond connectivity in complex proteins. nih.govnih.gov Similar approaches could be developed to predict the physicochemical properties of this compound and its analogs, such as redox potential, stability, and reactivity.

Reaction Optimization and Discovery: AI algorithms can analyze vast datasets of chemical reactions to identify optimal conditions or even propose entirely new synthetic routes. kit.edu Applying these tools to amide-disulfane chemistry could help in designing more efficient and sustainable syntheses and in discovering novel reactions and applications for this class of compounds. chemrxiv.org For instance, ML could be used to correct for inaccuracies in computational chemistry methods when modeling transition states in disulfide exchange reactions. kit.edu

Design of Analogs with Tunable Reactivity and Selectivity

A key goal of future research should be the rational design of analogs of this compound with tailored properties. By systematically modifying its molecular structure, new compounds with tunable reactivity and selectivity can be created for specific applications. nih.gov

Modulating Redox Properties: The reactivity of the disulfide bond can be finely tuned by altering the electronic and steric environment. acs.org Future work could involve synthesizing a library of analogs by varying the substituent on the amide nitrogen (e.g., replacing tert-butyl with other alkyl or aryl groups) or by modifying the propanamide backbone. This would allow for the creation of molecules with a wide range of redox potentials and reactivity profiles.

Development of Functional Materials: Disulfide-containing polymers are of great interest for creating redox-responsive materials, such as drug delivery vehicles that release their payload in the reductive environment of a cell. researchgate.netnih.gov Analogs of this compound could be designed as monomers for polymerization, leading to new poly(disulfide-amide)s with specific degradation rates and mechanical properties.

Probes for Biological Systems: Disulfide-based molecules have been designed as selective probes for detecting specific proteins like thioredoxins. acs.org By functionalizing analogs of this compound with fluorophores or other reporter groups, it may be possible to develop novel probes for studying redox biology.

Structural ModificationPotential EffectTarget Application
Vary N-substituentTune steric hindrance and electronic effects around the disulfide bond.Redox probes, catalysts with controlled reactivity.
Modify propanamide backboneAlter solubility, spacing, and conformational flexibility.Monomers for functional polymers, drug delivery systems. nih.gov
Introduce functional handlesAllow for conjugation to other molecules (e.g., dyes, drugs).Biosensors, targeted therapeutic agents. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Bis-(N-tert-butyl-3-propanamide) disulfane, and how can purity be maximized?

  • Methodological Answer : The synthesis involves coupling tert-butyl-propanamide derivatives via disulfide linkages. Key steps include:

  • Using anhydrous solvents (e.g., dimethylformamide) to prevent hydrolysis of tert-butyl groups .
  • Optimizing reaction temperature (60–80°C) to balance reaction rate and side-product formation.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm tert-butyl protons (δ ~1.2 ppm) and disulfide bond absence of splitting .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 500–550 cm⁻¹ (S-S stretch) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₈H₃₂N₂O₂S₂) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Store at –20°C under inert gas (argon) to prevent disulfide bond oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include sulfonic acid derivatives due to oxidation .

Advanced Research Questions

Q. What computational methods can predict the reaction mechanism of disulfide bond formation in this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to model transition states of disulfide bond formation. Software like Gaussian or ORCA can calculate activation energies .
  • Compare computed IR spectra with experimental data to validate mechanistic pathways .
  • Apply reaction path search algorithms (e.g., GRRM) to identify intermediates .

Q. How can factorial design optimize the synthesis yield and minimize by-products?

  • Methodological Answer :

  • Employ a 2³ factorial design varying temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0–5 mol%) .
  • Analyze main effects and interactions using ANOVA. For example, higher temperatures may increase yield but promote tert-butyl deprotection .
  • Validate optimal conditions with triplicate runs to ensure reproducibility .

Q. What strategies resolve contradictions in reported biological activity data for sulfur-containing analogs?

  • Methodological Answer :

  • Conduct meta-analysis of existing data, focusing on assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) .
  • Perform dose-response studies with standardized protocols (e.g., MTT assay at 24–72 hours) .
  • Use molecular docking to compare binding affinities with structurally related compounds .

Q. How does the tert-butyl group influence the compound’s conformational stability in solution?

  • Methodological Answer :

  • Perform variable-temperature NMR to assess rotational barriers of tert-butyl groups .
  • Compare NOESY spectra with computational MD simulations (e.g., GROMACS) to identify dominant conformers .
  • Solvent polarity studies (e.g., chloroform vs. DMSO) can reveal steric effects on amide bond geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.